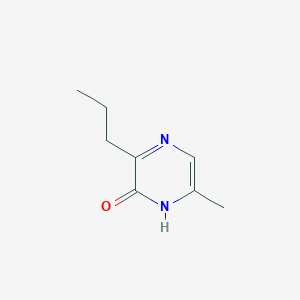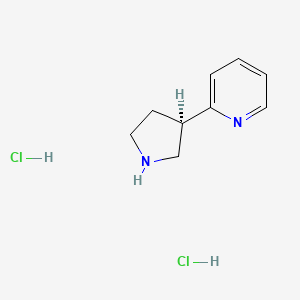
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is a synthetic nucleoside analogue. This compound is structurally related to adenosine and is known for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure, which includes a fluorine atom and a dideoxy sugar moiety, contributes to its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a 2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically 2,6-diaminopurine, under acidic conditions to form the nucleoside.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired nucleoside analogue.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to handle large volumes of reagents.
Optimization of Reaction Conditions: Fine-tuning temperature, pH, and reaction times to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its biological activity.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the sugar moiety from the purine base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions include various substituted purines and modified nucleosides, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
Medically, this compound is of interest due to its potential antiviral and anticancer properties. It has been shown to inhibit the replication of certain viruses and to induce apoptosis in cancer cells. Its incorporation into nucleic acids can disrupt normal cellular processes, making it a valuable candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of therapeutic agents. Its stability and biological activity make it a promising candidate for the formulation of new drugs.
Mechanism of Action
The mechanism of action of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: The compound can inhibit enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases.
Induce Apoptosis: By disrupting normal nucleic acid function, it can trigger programmed cell death in cancer cells.
Interfere with Viral Replication: The compound can inhibit the replication of viruses by interfering with their genetic material.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine: Another nucleoside analogue with similar antiviral and anticancer properties.
Fludarabine: A fluorinated purine analogue used in the treatment of hematological malignancies.
Clofarabine: A nucleoside analogue with potent anticancer activity, particularly in pediatric leukemia.
Uniqueness
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is unique due to its specific structural features, including the dideoxy sugar moiety and the fluorine atom. These features contribute to its stability, biological activity, and potential as a therapeutic agent. Its ability to inhibit a broad range of enzymes and disrupt nucleic acid function sets it apart from other similar compounds.
Properties
CAS No. |
405238-84-8 |
|---|---|
Molecular Formula |
C10H11FN6O2 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
[(2S,5S)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H11FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h1,3-4,9,18H,2H2,(H4,12,13,15,16)/t4-,9-/m0/s1 |
InChI Key |
NJEYWVZTRIAXQY-IGJIYHIXSA-N |
Isomeric SMILES |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)
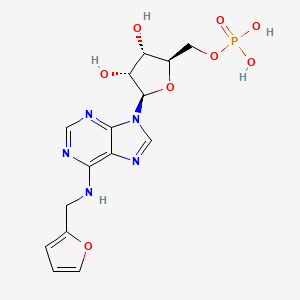
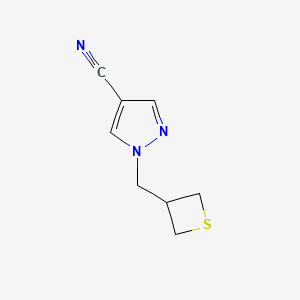


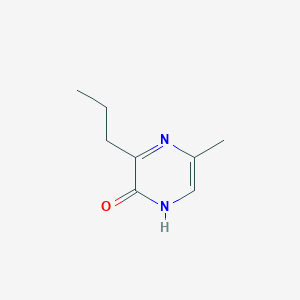
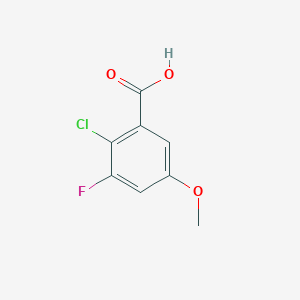
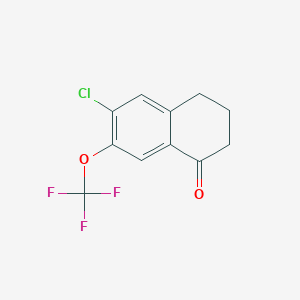
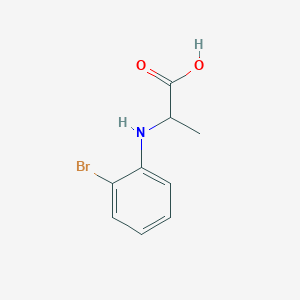
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
